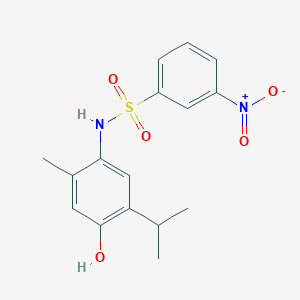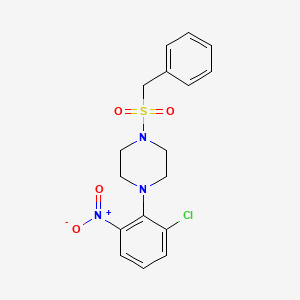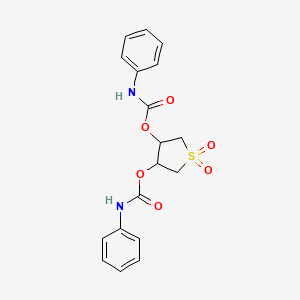
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate)
Übersicht
Beschreibung
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate), also known as DNTB, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, materials science, and environmental science. In
Wirkmechanismus
The mechanism of action of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) is not fully understood. However, it has been suggested that 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells. In materials science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) forms strong intermolecular interactions that contribute to its excellent thermal stability and mechanical properties. In environmental science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) forms complexes with various pollutants, leading to their removal from water.
Biochemical and Physiological Effects:
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) inhibits the growth of various cancer cells. In animal studies, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have low toxicity and to be well-tolerated. However, more research is needed to fully understand the biochemical and physiological effects of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate).
Vorteile Und Einschränkungen Für Laborexperimente
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high melting point, making it stable at high temperatures. However, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) also has some limitations. It is insoluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate). In medicine, further studies are needed to fully understand the mechanism of action of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) and to optimize its anti-cancer activity. In materials science, research is needed to explore the potential applications of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) in various high-performance materials. In environmental science, further studies are needed to optimize the use of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) as a water treatment agent and to explore its potential for removing other pollutants from water.
In conclusion, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) or 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) is a chemical compound that has been extensively studied for its potential applications in various scientific fields, including medicine, materials science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) in various scientific fields.
Wissenschaftliche Forschungsanwendungen
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have potential applications in various scientific fields, including medicine, materials science, and environmental science. In medicine, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. In materials science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as a high-performance polymer. It has been found to have excellent thermal stability and mechanical properties. In environmental science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as a water treatment agent. It has been found to be effective in removing various pollutants from water, including heavy metals and organic compounds.
Eigenschaften
IUPAC Name |
[1,1-dioxo-4-(phenylcarbamoyloxy)thiolan-3-yl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-17(19-13-7-3-1-4-8-13)25-15-11-27(23,24)12-16(15)26-18(22)20-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFBPBSFROGYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




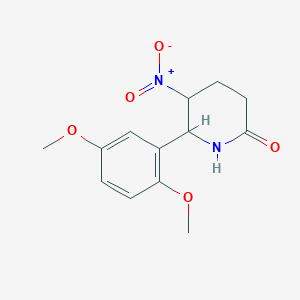
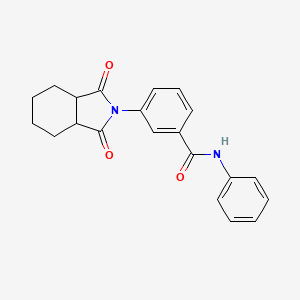
![2-{[2-(4-morpholinylacetyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3956674.png)
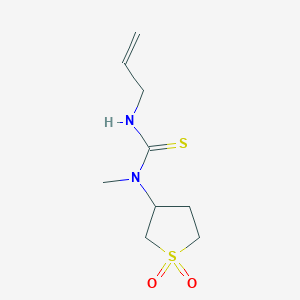
![2-(3,4-dimethylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956685.png)

![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B3956708.png)
![2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3956716.png)
![17-(5-methyl-3-isoxazolyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3956722.png)
![5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone](/img/structure/B3956730.png)
![4-(4-phenoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3956743.png)
